2-Methyl-3-((Perfluorohexyl)ethylsulfanyl)-propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-((Perfluorohexyl)ethylsulfanyl)-propanamide is a synthetic organic compound characterized by the presence of a perfluorohexyl group, which imparts unique chemical and physical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-((Perfluorohexyl)ethylsulfanyl)-propanamide typically involves the reaction of 2-methyl-3-mercaptopropanoic acid with perfluorohexyl ethyl iodide under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the thiol group of 2-methyl-3-mercaptopropanoic acid attacks the carbon-iodine bond of perfluorohexyl ethyl iodide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-3-((Perfluorohexyl)ethylsulfanyl)-propanamide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The perfluorohexyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-((Perfluorohexyl)ethylsulfanyl)-propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.
Industry: Utilized in the development of specialty chemicals and materials with unique properties due to the presence of the perfluorohexyl group.
Wirkmechanismus
The mechanism of action of 2-Methyl-3-((Perfluorohexyl)ethylsulfanyl)-propanamide involves its interaction with specific molecular targets. The perfluorohexyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can disrupt cellular processes, leading to antimicrobial or anti-inflammatory effects. The exact molecular pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyl-3-((Perfluorooctyl)ethylsulfanyl)-propanamide
- 2-Methyl-3-((Perfluorobutyl)ethylsulfanyl)-propanamide
- 2-Methyl-3-((Perfluoropropyl)ethylsulfanyl)-propanamide
Uniqueness
2-Methyl-3-((Perfluorohexyl)ethylsulfanyl)-propanamide is unique due to the specific length of its perfluoroalkyl chain, which imparts distinct chemical and physical properties. This length influences the compound’s solubility, reactivity, and interaction with biological systems, making it suitable for specific applications that other similar compounds may not fulfill.
Eigenschaften
Molekularformel |
C12H12F13NOS |
---|---|
Molekulargewicht |
465.28 g/mol |
IUPAC-Name |
2-methyl-3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctylsulfanyl)propanamide |
InChI |
InChI=1S/C12H12F13NOS/c1-5(6(26)27)4-28-3-2-7(13,14)8(15,16)9(17,18)10(19,20)11(21,22)12(23,24)25/h5H,2-4H2,1H3,(H2,26,27) |
InChI-Schlüssel |
JWMZLPPDLABNOB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CSCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.